N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
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Overview
Description
The compound contains several functional groups including a pyrazole, a pyrimidine, and a benzofuran. Pyrazole and pyrimidine are nitrogen-containing heterocycles that are often found in biologically active compounds . Benzofuran is a fused aromatic ring system that is also found in a variety of natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and pyrimidine rings through cyclization reactions. The benzofuran could be formed through a variety of methods including cyclodehydration or from preformed precursors .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The exact structure would depend on the positions of the various substituents on the rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyrazole and pyrimidine rings could act as nucleophiles in reactions with electrophiles. The benzofuran ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the substituents. It would likely be a solid at room temperature and could have varying solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
Research on similar pyrazolo[3,4-d]pyrimidine derivatives involves complex synthetic routes to explore their biological activities and potential applications. For instance, studies have focused on the synthesis of pyrazolopyrimidines and their derivatives through various chemical reactions, aiming to explore their biological activities and potential applications. These synthesis methods involve high-temperature glycosylation, ammonolysis, and cyclocondensation reactions, demonstrating the compound's versatility in chemical synthesis (Petrie et al., 1985).
Antimicrobial and Anticancer Applications
A notable area of application for pyrazolo[3,4-d]pyrimidine derivatives includes antimicrobial and anticancer activities. Compounds synthesized from similar chemical structures have been evaluated for their cytotoxic effects against various cancer cell lines and bacteria. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating their potential in developing new therapeutic agents (Rahmouni et al., 2016).
Antiviral and Antitumor Activity
The synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine ribonucleosides have revealed significant activity against measles in vitro and moderate antitumor activity against leukemia, highlighting the potential of such compounds in antiviral and antitumor therapies (Petrie et al., 1985).
Insecticidal and Antibacterial Potential
Compounds derived from pyrazolo[3,4-d]pyrimidine have also shown promising insecticidal and antibacterial potential. Studies on pyrimidine linked pyrazole heterocyclics indicate their effectiveness against specific insect pests and microorganisms, suggesting their application in agricultural pest control and antibacterial products (Deohate et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N7O2/c1-15-8-9-20(16(2)10-15)32-24-19(13-29-32)25(28-14-27-24)33-23(11-17(3)31-33)30-26(34)22-12-18-6-4-5-7-21(18)35-22/h4-14H,1-3H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSBQWJTCHJIJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=CC=CC=C6O5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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